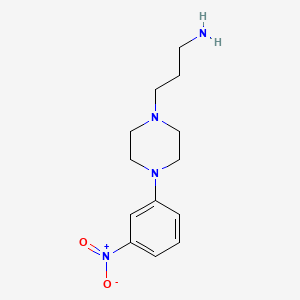![molecular formula C14H9FN4OS B1439135 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1147736-74-0](/img/structure/B1439135.png)
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C14H9FN4OS and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel synthesis methods for derivatives of Pyrazolo[1,5-a]pyrimidine have been explored, which might include compounds similar to 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile. These methods offer efficient routes for creating such compounds under varied conditions, including solvent-free environments and microwave-assisted processes, which can be crucial for industrial and laboratory-scale production (Gein et al., 2007), (Quiroga et al., 2008).
Structural Analysis : Structural insights into pyrazolo[1,5-a]pyrimidine derivatives have been provided through X-ray diffraction analysis. This includes the examination of their crystal structures and conformation, which is essential for understanding their chemical properties and potential applications (Al-Wahaibi et al., 2021).
Potential Medical Applications
Tumor Imaging with PET : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (PET). This research indicates that certain derivatives may have valuable applications in medical imaging, particularly in identifying and tracking tumor growth (Xu et al., 2012).
Antiviral Activity : Some pyrazolo[1,5-a]pyrimidine analogues have shown potential antiviral activity. This opens up possibilities for these compounds, including 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile, to be explored as therapeutic agents in the treatment of viral infections (Saxena et al., 1990).
Advanced Material Development
- Fluorescent Properties : The derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their fluorescent properties. This suggests potential applications in developing novel functional fluorophores, which could be useful in various scientific and industrial applications (Rangnekar & Rajadhyaksha, 1986).
properties
IUPAC Name |
5-[(2-fluorophenyl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4OS/c15-11-3-1-2-4-12(11)21-8-10-5-13(20)19-14(18-10)9(6-16)7-17-19/h1-5,7,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFARGSYPUHIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)

![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)

![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)
![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)

![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)